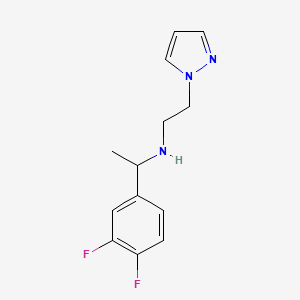![molecular formula C12H19FIN3 B7572609 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide, also known as L-163,491, is a selective and potent antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. This receptor plays a role in many physiological processes, including pain perception, mood regulation, and inflammation. L-163,491 has been extensively studied for its potential therapeutic applications in these areas.
作用机制
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide acts as a selective antagonist of the NK1 receptor. The NK1 receptor is activated by the neuropeptide substance P, which is involved in many physiological processes, including pain perception, mood regulation, and inflammation. By blocking the NK1 receptor, 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide inhibits the effects of substance P and reduces its activity in the body.
Biochemical and Physiological Effects:
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce pain, inflammation, and anxiety, and to have antidepressant effects. It has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide is its high selectivity for the NK1 receptor, which allows for more precise targeting of this receptor in experiments. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds used in research.
未来方向
There are many potential future directions for research on 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide. One area of interest is in the development of new pain medications that target the NK1 receptor. Another area of interest is in the potential use of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand the effects of 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide on the immune system and its potential use in the treatment of inflammatory diseases.
合成方法
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-fluoroacetophenone with isobutyraldehyde to form 2-(2-fluorophenyl)-2-methylpropanal. This intermediate is then reacted with guanidine to form 1-[2-(2-fluorophenyl)-2-methylpropyl]guanidine. Finally, the hydroiodide salt of this compound is prepared by reacting it with hydroiodic acid.
科学研究应用
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in various areas. One of the main areas of research has been in the field of pain management. The NK1 receptor has been shown to play a role in the transmission of pain signals, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has also been studied for its potential use in the treatment of mood disorders such as depression and anxiety. The NK1 receptor has been implicated in the regulation of mood, and 1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide has been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.HI/c1-12(2,8-16-11(14)15-3)9-6-4-5-7-10(9)13;/h4-7H,8H2,1-3H3,(H3,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRWLOGLDQZNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=NC)N)C1=CC=CC=C1F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[[[5-(dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]methyl]benzamide](/img/structure/B7572546.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
